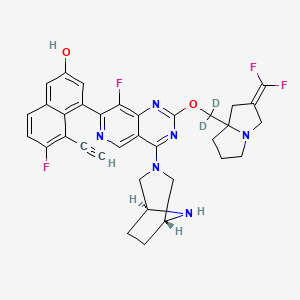
Krasg12D-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Krasg12D-IN-1 is a small-molecule inhibitor specifically designed to target the KRAS G12D mutation, which is frequently found in various cancers, including pancreatic ductal adenocarcinoma and non-small cell lung cancer . This mutation results in the continuous activation of the KRAS protein, leading to uncontrolled cell proliferation and tumor growth . This compound aims to inhibit this aberrant signaling pathway, offering a potential therapeutic option for patients with KRAS G12D-driven cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Krasg12D-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions . Common reagents used in these reactions include palladium catalysts, organic solvents, and various protecting groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to achieve high yields and purity . This involves scaling up the synthetic routes, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization . Quality control measures are essential to ensure the consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Krasg12D-IN-1 undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties . These derivatives can be further studied to understand their potential therapeutic applications .
Applications De Recherche Scientifique
Krasg12D-IN-1 has a wide range of scientific research applications, including:
Mécanisme D'action
Krasg12D-IN-1 exerts its effects by binding to the KRAS G12D protein and inhibiting its activity . This binding prevents the protein from interacting with downstream signaling molecules, thereby blocking the activation of pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway . The inhibition of these pathways leads to reduced cell proliferation, induction of apoptosis, and suppression of tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Several compounds are similar to Krasg12D-IN-1, including:
MRTX1133: A potent KRAS G12D inhibitor that has shown promising results in preclinical studies.
TH-Z835: Another KRAS G12D inhibitor that forms a salt bridge with the Asp12 residue of the KRAS protein.
Deuterated Compounds: These compounds have been designed to enhance the stability and efficacy of KRAS G12D inhibitors by replacing hydrogen atoms with deuterium.
Uniqueness of this compound
This compound stands out due to its high specificity and binding affinity for the KRAS G12D protein . Its unique chemical structure allows it to effectively inhibit the KRAS G12D mutation, making it a valuable tool for both research and therapeutic applications .
Propriétés
Formule moléculaire |
C34H30F4N6O2 |
|---|---|
Poids moléculaire |
632.6 g/mol |
Nom IUPAC |
4-[4-[(1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl]-2-[dideuterio-[6-(difluoromethylidene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methoxy]-8-fluoropyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol |
InChI |
InChI=1S/C34H30F4N6O2/c1-2-23-26(35)7-4-18-10-22(45)11-24(27(18)23)29-28(36)30-25(13-39-29)32(43-15-20-5-6-21(16-43)40-20)42-33(41-30)46-17-34-8-3-9-44(34)14-19(12-34)31(37)38/h1,4,7,10-11,13,20-21,40,45H,3,5-6,8-9,12,14-17H2/t20-,21+,34?/i17D2 |
Clé InChI |
CPGQPOXVSPWIPH-OSKRIYFASA-N |
SMILES isomérique |
[2H]C([2H])(C12CCCN1CC(=C(F)F)C2)OC3=NC4=C(C(=NC=C4C(=N3)N5C[C@H]6CC[C@@H](C5)N6)C7=C8C(=CC(=C7)O)C=CC(=C8C#C)F)F |
SMILES canonique |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(=C(F)F)C8)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


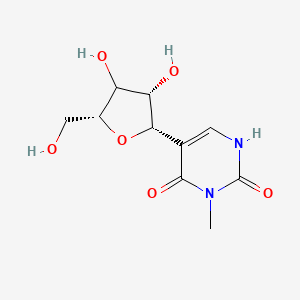
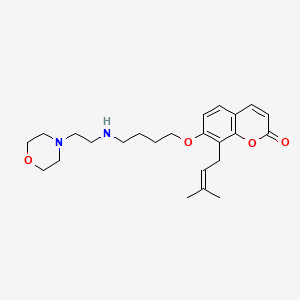
![2-[[3-Carboxy-2-[[3-(4-hydroxyphenyl)-2-[[3-(4-phosphonooxyphenyl)-2-[[4-(1,2,2-triphenylethenyl)benzoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]butanedioic acid](/img/structure/B12387670.png)
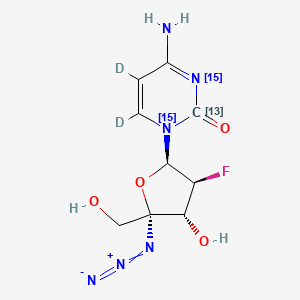


![[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12387711.png)
![tert-butyl (2S,4R)-1-[(2S)-1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B12387712.png)
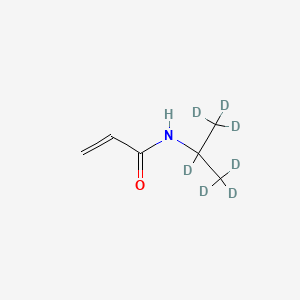
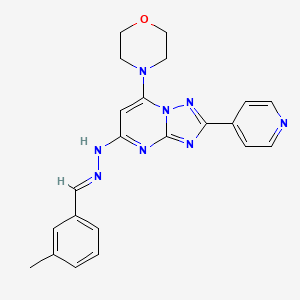
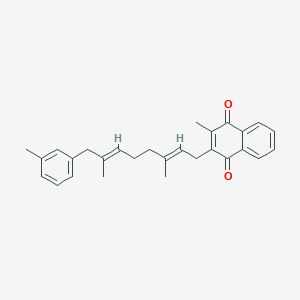
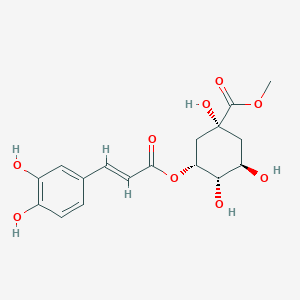
![Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12387742.png)

